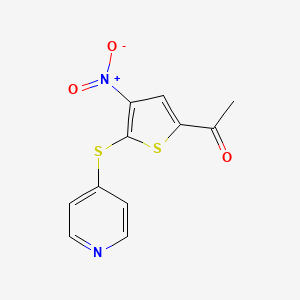
1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to interact with biological systems and its potential to be used as a tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone is not fully understood, but it is believed to interact with specific biological targets, including enzymes and receptors. This compound has been shown to have a high binding affinity for certain targets, which makes it a valuable tool for researchers studying these systems.
Biochemical and Physiological Effects:
1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone has been shown to have a number of biochemical and physiological effects, including its ability to inhibit certain enzymes and modulate the activity of specific receptors. This compound has also been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for future drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone in lab experiments is its ability to interact with specific biological targets with high affinity. This makes it a valuable tool for researchers studying these systems. However, one limitation of this compound is its potential toxicity, which must be taken into account when designing experiments.
Orientations Futures
There are a number of future directions for research involving 1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone, including its potential use as a scaffold for the development of new drugs. This compound has also been shown to have anti-cancer properties, which make it a promising candidate for further study in this area. Additionally, researchers may continue to investigate the mechanisms of action of this compound and its potential applications in a variety of biological systems.
Méthodes De Synthèse
The synthesis of 1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone involves a multi-step process that begins with the reaction of 4-nitropyridine-2-thiol with 2-bromo-1-(4-nitrophenyl)ethanone. This reaction produces the intermediate compound, 1-(4-nitro-5-pyridin-4-ylsulfanyl)ethanone, which is then treated with potassium carbonate and 1,2-dibromoethane to yield the final product.
Applications De Recherche Scientifique
1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone has been used in a variety of scientific research applications, including drug discovery and development, as well as in studies of biological systems. This compound has been shown to have a number of unique properties that make it a valuable tool for researchers, including its ability to interact with specific biological targets and its potential to be used as a scaffold for the development of new drugs.
Propriétés
IUPAC Name |
1-(4-nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c1-7(14)10-6-9(13(15)16)11(18-10)17-8-2-4-12-5-3-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPHDARJWVIKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)SC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile](/img/structure/B6642137.png)
![2-Fluoro-5-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]benzoic acid](/img/structure/B6642151.png)
![2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B6642163.png)
![2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid](/img/structure/B6642169.png)
![2-[(2-methylpropan-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6642175.png)

![N-methyl-1-[2-[(2-methylpropan-2-yl)oxy]acetyl]pyrrolidine-2-carboxamide](/img/structure/B6642193.png)
![5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6642194.png)
![3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B6642203.png)
![[1-(6-Amino-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B6642211.png)
![Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone](/img/structure/B6642230.png)
![1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol](/img/structure/B6642231.png)
![N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide](/img/structure/B6642234.png)
![[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol](/img/structure/B6642235.png)